S-(-)-Etomoxir

Description

Historical Context of Fatty Acid Oxidation Inhibition Studies

The study of fatty acid oxidation dates back to the early 20th century, with initial observations noting the oxidation of fatty acids in the liver. numberanalytics.com Significant advancements in understanding the mechanisms and regulation of FAO have been made since then, including the identification of carnitine and carnitine palmitoyltransferase as essential components. numberanalytics.com The recognition that fatty acids serve as a crucial energy source, particularly during periods of low glucose availability, underscored the importance of understanding and potentially modulating this pathway. numberanalytics.com The surprising realization in the late 1970s that malonyl-CoA, a substrate for fatty acid synthesis, also acts as an inhibitor of fatty acid oxidation further advanced the field's understanding of metabolic regulation. jci.org This historical context laid the groundwork for the development and application of pharmacological tools like S-(-)-Etomoxir to probe the intricacies of FAO in various biological systems.

Overview of this compound within Metabolic Research Paradigms

Within metabolic research, this compound is predominantly employed to experimentally reduce or block mitochondrial fatty acid beta-oxidation. nih.gov By inhibiting CPT1, this compound prevents the formation of acylcarnitines, a necessary step for transporting long-chain fatty acyl chains into the mitochondrial intermembrane space for subsequent oxidation. wikipedia.org This action forces cells to rely more heavily on alternative energy substrates, such as glucose. aacrjournals.org

Researchers utilize this compound to investigate the metabolic flexibility of cells and tissues, exploring how inhibiting FAO impacts glucose utilization, ATP production, and the accumulation of fatty acid intermediates. Studies have shown that inhibiting FAO with etomoxir (B15894) can lead to increased fatty acid and lipid accumulation and decreased ATP and NADPH levels in certain cell types. portlandpress.com This metabolic shift has been a central theme in studies exploring conditions like type 2 diabetes and obesity, where altering fatty acid metabolism can influence glucose and lipid homeostasis. ontosight.ai

This compound's use has also extended to cancer metabolism research, where some cancer cells have been observed to rely on FAO for energy and survival. portlandpress.comnih.govplos.orgnih.gov Inhibition of CPT1 by etomoxir has shown effects on cancer cell viability, proliferation, and even aspects like stemness and invasiveness in various cancer models. aacrjournals.orgportlandpress.comnih.goviiarjournals.org

Contemporary Research Trajectories and Open Questions

Contemporary research utilizing this compound continues to explore its effects in diverse biological contexts, alongside addressing complexities and open questions regarding its specificity and mechanisms.

One significant area of ongoing investigation is the potential for off-target effects of etomoxir, particularly at higher concentrations commonly used in some studies. Research indicates that high concentrations of etomoxir (e.g., 200 µM) can inhibit complex I of the electron transport chain and disrupt CoA metabolism, complicating the interpretation of results solely attributed to CPT1 inhibition. wikipedia.orgplos.orgresearchgate.net Studies using click chemistry-enabled reagents have revealed that etomoxir can bind to a large array of diverse proteins involved in fatty acid metabolism and transport in various cellular compartments, including peroxisomes, suggesting it is not exclusively specific to CPT1. nih.govresearchgate.net

Despite these challenges, this compound remains a valuable tool for studying the broader implications of FAO inhibition. Current trajectories include further dissecting the specific roles of CPT1 beyond energy production, such as its potential involvement in providing fatty acids for anabolic processes and maintaining mitochondrial function. plos.org Research also continues into the impact of FAO inhibition on various cell types, including immune cells, where FAO activity has been linked to the function of regulatory T cells, macrophages, and myeloid-derived suppressor cells. nih.govselleckchem.com

Open questions in the field include fully elucidating the extent and implications of etomoxir's off-target effects, developing more specific inhibitors of CPT1 or other FAO enzymes, and understanding the precise metabolic adaptations that occur in response to chronic FAO inhibition in different tissues and disease states. The stereospecificity of etomoxir, with the S-(-) enantiomer being the more biologically active inhibitor of CPT1, is also a consideration in research design and interpretation.

Research findings often involve quantifying changes in metabolic substrates, enzyme activity, and cellular outcomes following this compound treatment. While interactive tables are not feasible in this format, a representation of typical data observed in studies might include changes in fatty acid oxidation rates or levels of metabolic intermediates.

| Parameter | Control (e.g., Vehicle) | This compound Treatment (Example Data) |

| Fatty Acid Oxidation Rate | 100% | ~10-30% (depending on concentration) |

| Cellular ATP Levels | Baseline | Decreased (in some cell types) |

| Long-Chain Acylcarnitines | Baseline | Decreased |

| Glucose Uptake/Glycolysis Rate | Baseline | Increased (in some contexts) |

Note: Example data values are illustrative and would vary significantly depending on the specific cell type, experimental conditions, and concentration of this compound used.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

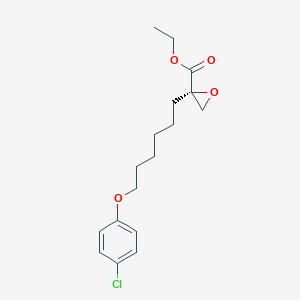

ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLOHEOHWICNIL-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]1(CO1)CCCCCCOC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action of Etomoxir

Carnitine Palmitoyltransferase I (CPT1) Inhibition as a Primary Target

CPT1 catalyzes the conversion of long-chain fatty acyl-CoA esters and carnitine into long-chain acylcarnitines and coenzyme A (CoA). This reaction is the rate-limiting step in the mitochondrial uptake and subsequent beta-oxidation of long-chain fatty acids nih.govwikipedia.orgfrontiersin.org. By inhibiting CPT1, Etomoxir (B15894) effectively blocks this transport, thus reducing fatty acid oxidation.

Irreversible Binding and Formation of the Active Ester

Etomoxir is considered an irreversible inhibitor of CPT1. The mechanism involves the conversion of Etomoxir to its active form, Etomoxir-CoA, within the cell wikipedia.orgnih.govresearchgate.net. This thioester then binds covalently to the catalytic site of CPT1, likely alkylating a histidine residue, which leads to the irreversible inactivation of the enzyme researchgate.netsemanticscholar.orgresearchgate.netoup.com. This covalent modification prevents the normal interaction of CPT1 with its substrates, long-chain fatty acyl-CoA and carnitine wikipedia.orgresearchgate.net.

Isoform Specificity and Distribution of CPT1a and CPT1b

Three main isoforms of CPT1 have been identified: CPT1A, CPT1B, and CPT1C, each exhibiting distinct tissue distribution and characteristics nih.govfrontiersin.orgnih.gov.

CPT1A: This is the predominant isoform found in the liver, kidney, pancreas, adipose tissue, lymphocytes, and fibroblasts nih.govfrontiersin.orgnih.gov.

CPT1B: This isoform is primarily expressed in skeletal muscle, heart, and testis nih.govfrontiersin.orgnih.gov.

CPT1C: This isoform is mainly located in the brain, particularly the hypothalamus and hippocampus frontiersin.orgnih.gov.

While Etomoxir is a potent inhibitor of CPT1, its selectivity among these isoforms is not absolute nih.govmdpi.com. Studies indicate that Etomoxir can inhibit both CPT1A and CPT1B oup.com. CPT1A and CPT1B share significant amino acid homology, particularly around the active region nih.govmdpi.com. CPT1A generally has a higher affinity for carnitine compared to CPT1B frontiersin.orgnih.gov.

A table summarizing the distribution of CPT1 isoforms is provided below:

| Isoform | Primary Tissue Distribution |

| CPT1A | Liver, Kidney, Pancreas, Adipose Tissue, Lymphocytes, Fibroblasts |

| CPT1B | Skeletal Muscle, Heart, Testis |

| CPT1C | Brain (Hypothalamus, Hippocampus) |

Kinetic Profiles of Enzyme Inhibition

Etomoxir inhibits CPT1 activity with half-maximal inhibitory concentrations (IC50) typically in the nanomolar to low micromolar range, depending on the specific CPT1 isoform, tissue, and experimental conditions nih.govnih.gov. The irreversible nature of Etomoxir's inhibition means that its effect on enzyme activity is time-dependent and not reversed by simply removing the compound. The formation of the covalent Etomoxir-CoA ester is a prerequisite for this irreversible inhibition nih.gov. Studies using substrate-specific respirometry in permeabilized cells have demonstrated that low micromolar concentrations of Etomoxir can specifically inhibit CPT1 activity, while higher concentrations may lead to off-target effects nih.govnih.gov.

Stereospecificity and Enantiomeric Activity of Etomoxir

Etomoxir exists as a racemate, comprising two enantiomers: S-(-)-Etomoxir and R-(+)-Etomoxir. The biological activity of Etomoxir is highly stereospecific.

Comparative Analysis of this compound and R-(+)-Etomoxir Activities

Research has consistently shown that the R-(+)-enantiomer of Etomoxir is the active form responsible for inhibiting CPT1 wikipedia.orgsemanticscholar.orgguidetopharmacology.org. The S-(-)-enantiomer, in contrast, does not effectively block CPT1 activity wikipedia.orgscbt.com. The conversion to the CoA ester is also stereospecific, with the R-(+)-Etomoxir-CoA being the active irreversible inhibitor wikipedia.org. While S-(+)-Etomoxir has been described as a CPT1 inhibitor, particularly CPT1A, the R-(+)-enantiomer is widely recognized as the primary active form wikipedia.orgguidetopharmacology.orgclinisciences.com.

A comparative summary of the enantiomers' activity is presented below:

| Enantiomer | CPT1 Inhibition Activity |

| This compound | Does not effectively block CPT1 |

| R-(+)-Etomoxir | Potent, irreversible inhibitor of CPT1 |

Implications of Enantiomeric Purity in Research Models

The marked difference in activity between the S-(-)- and R-(+)-enantiomers has significant implications for research utilizing Etomoxir. Using racemic Etomoxir (a mixture of both enantiomers) in studies means that only the R-(+)-component is contributing to the intended CPT1 inhibition. This is crucial for accurately interpreting the results of experiments investigating the role of CPT1-mediated fatty acid oxidation. The use of enantiomerically pure R-(+)-Etomoxir allows for more precise assessment of the effects directly attributable to CPT1 inhibition, minimizing potential confounding factors from the inactive S-(-)-enantiomer or potential off-target effects that might be associated with the racemate or higher concentrations needed when using the less potent form nih.govnih.gov.

Non-CPT1 Mediated Effects and Polypharmacology of Etomoxir

Beyond its well-characterized interaction with CPT1, etomoxir, particularly at concentrations exceeding those required for CPT1 inhibition, demonstrates a range of off-target effects that contribute to its complex pharmacological profile, often referred to as polypharmacology. nih.govresearchgate.netresearchgate.netresearchgate.net These effects involve various metabolic pathways and mitochondrial components.

Disruption of Coenzyme A Homeostasis

High concentrations of etomoxir have been shown to disrupt intracellular coenzyme A (CoA) homeostasis, leading to a depletion of intracellular free CoA. nih.govresearchgate.netescholarship.orgnih.gov This disruption is thought to occur due to the conversion of the etomoxir prodrug into its active form, etomoxiryl-CoA, which then accumulates and potentially interferes with CoA-dependent processes. nih.govescholarship.org The depletion of free CoA can have widespread effects on cellular metabolism, as CoA is a crucial cofactor in numerous enzymatic reactions, including those involved in the synthesis and oxidation of fatty acids, as well as the citric acid cycle. nih.govuni.luwikipedia.org Research suggests that this disruption of CoA homeostasis may be a primary mechanism by which high concentrations of etomoxir inhibit processes like alternative macrophage activation, independently of fatty acid oxidation inhibition. nih.govescholarship.orgnih.govescholarship.org

Modulation of Mitochondrial Electron Transport Chain Complex I

Studies have indicated that high concentrations of etomoxir can inhibit mitochondrial electron transport chain Complex I. wikipedia.orgnih.govresearchgate.netnih.gov This inhibition contributes to the effects of etomoxir on cellular respiration and can lead to decreased ATP production from oxidative phosphorylation. nih.govresearchgate.net While the exact mechanism of Complex I inhibition by etomoxir is still being investigated, it represents a significant off-target effect that can influence cellular energy metabolism. nih.govnih.gov

Data on the effect of etomoxir concentration on Complex I activity:

| Etomoxir Concentration | Effect on Complex I Activity | Reference |

| > 10 µM | Inhibition observed | researchgate.net |

| 200 µM | Inhibition observed | nih.govnih.gov |

| 10 µM | No off-target effects observed on the electron transport chain | nih.gov |

Interaction with Adenine (B156593) Nucleotide Translocase

Excess etomoxir has been shown to inhibit the adenine nucleotide translocase (ANT). nih.govresearchgate.netresearchgate.netescholarship.org The ANT is a key protein in the mitochondrial inner membrane responsible for transporting ATP from the mitochondrial matrix to the intermembrane space and ADP from the intermembrane space into the matrix. researchgate.net Inhibition of ANT can impair mitochondrial ATP synthesis and affect cellular energy transfer. nih.govresearchgate.net This interaction may share a common structural mechanism with the inhibition of ANT by palmitoyl (B13399708) CoA, as etomoxiryl-CoA acts as a mimetic of acyl CoAs. nih.gov

Agonistic Effects on Peroxisome Proliferator-Activated Receptors (PPARs), including PPARα and PPARγ

Etomoxir has been identified as a direct agonist of PPARα. wikipedia.org PPARs are nuclear receptors that play crucial roles in regulating gene expression involved in lipid and glucose metabolism, as well as inflammation and cellular differentiation. jcancer.orgdoc-developpement-durable.orgfrontiersin.org Activation of PPARα by etomoxir can influence the expression of genes involved in fatty acid oxidation. physiology.orgnih.gov While the R-enantiomer is primarily associated with CPT1 inhibition and subsequent potential indirect PPARα activation due to fatty acid accumulation, the S-enantiomer has also been implicated in interacting with PPARs. nih.govphysiology.orgresearchgate.net Some research suggests etomoxir activates PPARγ-mediated signaling, which can impact processes like cell cycle arrest. jcancer.org

Influence on Fatty Acid and Cholesterol Synthesis Pathways

Beyond its effects on fatty acid oxidation, etomoxir has been shown to inhibit fatty acid and cholesterol synthesis. wikipedia.orgnih.govnih.gov Studies in isolated rat hepatocytes demonstrated that both the R- and S-enantiomers of etomoxir were equally potent inhibitors of fatty acid and cholesterol synthesis from acetate. nih.gov This inhibition is not attributed to direct inhibition of fatty acid synthase and occurs at a step in cholesterol synthesis prior to mevalonate (B85504) formation. nih.gov The inhibition of these biosynthetic pathways by the S-enantiomer is notable as it does not inhibit fatty acid oxidation, indicating that these effects are not coupled. nih.gov

Cellular and Subcellular Metabolic Reprogramming Induced by Etomoxir

Comprehensive Analysis of Fatty Acid Oxidation (FAO) Modulation

Inhibition of CPT1 by S-(-)-Etomoxir directly impacts the cell's ability to oxidize long-chain fatty acids, a major source of ATP production in many tissues. plos.orgoroboros.at

Long-Chain Fatty Acid Substrate Utilization

This compound acts as an irreversible inhibitor of CPT1, preventing the conversion of long-chain fatty acyl-CoA to acylcarnitine, a necessary step for their translocation into the mitochondrial matrix for β-oxidation oup.comncsu.edu. This inhibition reduces the cell's capacity to utilize long-chain fatty acids as an energy source. Studies have shown that etomoxir (B15894) can suppress the transportation of long-chain fatty acids into mitochondria, leading to an increase in their intracellular levels portlandpress.com. For instance, etomoxir treatment in bladder cancer cells increased free fatty acid levels portlandpress.com. In BT549 cells, etomoxir at 10 µM concentration decreased the pool sizes of acylcarnitines by over 80% plos.org.

Research utilizing techniques like high-resolution respirometry has investigated the specificity of etomoxir's inhibitory effects on FAO. Studies in permeabilized Huh7 human hepatocellular carcinoma cells and isolated mouse liver mitochondria showed that while etomoxir inhibited mitochondrial transport of long-chain fatty acids, complete blockage of FAO without affecting other mitochondrial electron transfer pathway states was challenging, particularly at higher concentrations oroboros.at. For example, 200 µM etomoxir significantly inhibited pathways linked to both NADH and succinate (B1194679) in Huh7 cells and liver mitochondria oroboros.at.

Consequences for Ketogenesis and Gluconeogenesis

Inhibition of hepatic FAO by this compound has direct consequences for ketogenesis and gluconeogenesis. Ketogenesis, which primarily occurs in the liver, utilizes acetyl-CoA generated from fatty acid β-oxidation to produce ketone bodies. By reducing the supply of acetyl-CoA from FAO, etomoxir depresses ketogenesis oup.comncsu.eduwikipedia.org.

Furthermore, etomoxir is of potential interest in the treatment of diabetes because inhibiting fatty acid oxidation is expected to decrease gluconeogenesis oup.comncsu.eduwikipedia.orgahajournals.org. Gluconeogenesis is the process of synthesizing glucose from non-carbohydrate precursors, and it can be influenced by the cellular energy status and the availability of substrates, including those derived from fatty acid metabolism. Studies have indicated that etomoxir can reduce hepatic glucose production diabetesjournals.org.

Interplay with Glucose Metabolism and Glycolysis

The inhibition of FAO by this compound leads to a metabolic shift, often increasing the cell's reliance on glucose metabolism and glycolysis for energy production. oup.comncsu.edu

Metabolic Switching and Glucose Uptake

This compound induces a shift in energy substrate utilization from fatty acids to glucose oup.comncsu.edu. This metabolic switching can lead to increased glucose utilization and uptake in various cell types and tissues. For example, in the context of heart failure, where fatty acid oxidation is often altered, etomoxir has shown beneficial effects by inhibiting FAO and resulting in increased glucose oxidation taylorandfrancis.comnih.gov. In prostate cancer cells, blocking lipid oxidation with etomoxir resulted in the activation of the Warburg effect and enhanced glucose uptake nih.gov. Studies in human prostate cancer cell lines (LNCaP, VCaP, PC3) and benign cell lines (BPH-1, WPMY-1) showed that etomoxir treatment significantly increased glucose uptake nih.gov. In LNCaP cells with decreased CPT1A expression, a concomitant increase in glucose uptake was observed, supporting the concept of a fuel switch between glucose and fat use nih.gov.

However, the effect on glucose uptake can vary depending on the cell type and context. In some myeloma cells, etomoxir treatment did not significantly alter glucose transport capacity or utilization, although it did increase lactate (B86563) production in certain cell lines plos.org. In human subjects, etomoxir administration increased glucose oxidation at the expense of fat oxidation, accompanied by increased membrane GLUT4 and lowered plasma glucose levels, indicative of improved glucose homeostasis pnas.org.

The increased glycolysis observed with etomoxir can be accompanied by increases in key glucose metabolism signaling molecules, such as mTOR and its downstream effector S6-kinase nih.gov. This suggests a reciprocal association between fat oxidation and aerobic glycolysis nih.gov.

Pyruvate (B1213749) Dehydrogenase Activation

Inhibition of FAO by this compound can lead to the disinhibition and activation of pyruvate dehydrogenase (PDH). PDH is a key enzyme that converts pyruvate, the end product of glycolysis, into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation ahajournals.orgresearchgate.net. When fatty acid oxidation is high, the resulting increase in mitochondrial acetyl-CoA and NADH levels activates pyruvate dehydrogenase kinases (PDKs), which phosphorylate and inactivate PDH researchgate.net. Conversely, inhibition of FAO by etomoxir reduces the levels of acetyl-CoA and NADH derived from fatty acids, leading to decreased PDK activity and subsequent activation of PDH. This facilitates the increased oxidation of glucose-derived pyruvate, aligning with the observed metabolic switch towards glucose utilization wikipedia.org.

Alterations in Cellular Lipid Pools and Accumulation

A direct consequence of inhibiting FAO with this compound is the reduced capacity to metabolize fatty acids, leading to their accumulation within the cell. This can manifest as increased cellular lipid pools and lipid droplet formation. taylorandfrancis.comselleck.co.jp

Studies have consistently shown that etomoxir treatment increases lipid accumulation in various cell types. In bladder cancer cells, Oil Red O staining revealed increased lipid accumulation after etomoxir treatment, which was consistent with increased fatty acid levels portlandpress.com. Similarly, in cardiomyocytes, lipid accumulation can be recapitulated through impairment of mitochondrial FAO by inhibitors like etomoxir atsjournals.org. Etomoxir has also been shown to increase lipid accumulation in diabetic mice researchgate.net. In breast cancer cells, etomoxir inhibits lipid droplet formation, negatively impacting lipid accumulation and cancer cell proliferation mdpi.com. However, another study indicates that etomoxir triggers intracellular lipid accumulation in xenografts researchgate.net.

In mice, etomoxir injections resulted in the accumulation of muscle triacylglycerol (TAG) and diacylglycerol (DAG) pnas.org. Prolonged etomoxir administration in mice fed a high-fat diet induced hepatic steatosis and triacylglycerol accumulation in the liver and heart nih.gov. Excessive CPT1 inhibition by etomoxir can cause lipid accumulation in the rat liver scispace.com.

Table: Impact of Etomoxir on Metabolic Parameters

| Metabolic Parameter | Observed Effect of Etomoxir (Summary) | Supporting Evidence |

| Long-Chain Fatty Acid Oxidation | Decreased | Inhibits CPT1, reduces acylcarnitines, decreases palmitate oxidation, reduces fatty acid uptake plos.orgoroboros.atnih.govresearchgate.netsemanticscholar.org |

| Intracellular Fatty Acid Levels | Increased | Leads to accumulation due to reduced oxidation portlandpress.com |

| Ketogenesis | Depressed | Reduces acetyl-CoA supply from FAO oup.comncsu.eduwikipedia.org |

| Gluconeogenesis | Decreased | Expected consequence of FAO inhibition oup.comncsu.eduwikipedia.orgahajournals.orgdiabetesjournals.org |

| Glucose Utilization/Oxidation | Increased (Metabolic Switch) | Shifts energy reliance from fatty acids to glucose oup.comncsu.edutaylorandfrancis.comnih.govnih.govpnas.org |

| Glucose Uptake | Increased (in some cell types/contexts) | Observed in prostate cancer cells and human subjects nih.govpnas.org |

| Glycolysis | Increased (in some cell types/contexts) | Part of the metabolic switch, increased lactate production observed nih.govplos.org |

| Pyruvate Dehydrogenase Activity | Activated (Disinhibited) | Reduced feedback inhibition due to lower FAO-derived acetyl-CoA and NADH wikipedia.org |

| Cellular Lipid Pools/Accumulation | Increased | Reduced fatty acid metabolism leads to accumulation portlandpress.compnas.orgselleck.co.jpatsjournals.orgresearchgate.netmdpi.comresearchgate.netnih.govscispace.com |

| ATP Levels | Decreased (in some contexts, potentially due to oxidative stress) | Observed in glioblastoma cells and bladder cancer cells portlandpress.comnih.gov |

| NADPH Levels | Decreased (in some contexts, potentially due to oxidative stress) | Observed in glioblastoma cells and bladder cancer cells portlandpress.comnih.gov |

Regulation of Cellular Redox State and Reactive Oxygen Species Production

Inhibition of fatty acid oxidation by Etomoxir has been shown to impair NADPH production and increase reactive oxygen species (ROS) in certain cell types, such as human glioblastoma cells. nih.govoncotarget.com Mitochondrial fatty acid oxidation can contribute to NADPH levels, which are important for defense against oxidative stress. nih.govnih.gov Therefore, blocking this pathway can disrupt the cellular redox balance, leading to increased oxidative stress. nih.govtandfonline.com Studies have indicated that oxidative stress can contribute to bioenergetic failure and cell death. nih.gov Conversely, some research suggests that increased fatty acid oxidation, potentially fueled by elevated CPT1A expression, can lead to increased mitochondrial ROS production, which may then trigger antioxidant defense mechanisms. mdpi.com The interplay between fatty acid metabolism and ROS production is complex and can have varied outcomes depending on the cellular context and the extent of metabolic alteration. mdpi.com

Impact on Mitochondrial Bioenergetics and ATP/NADPH Production

Inhibition of CPT1 by Etomoxir significantly impacts mitochondrial bioenergetics. By blocking the entry of long-chain fatty acids into the mitochondria, it reduces the substrates available for beta-oxidation and subsequent oxidative phosphorylation. wikipedia.orgaacrjournals.orgrndsystems.complos.org This can lead to a marked reduction in cellular ATP levels. nih.govoncotarget.comnih.gov In addition to ATP, fatty acid oxidation can indirectly contribute to NADPH production. Acetyl-CoA produced in the mitochondria can be converted to citrate (B86180) and exported to the cytosol, where it can be used to generate NADPH through enzymes like isocitrate dehydrogenase 1 and malic enzyme 1. nih.gov Therefore, inhibiting fatty acid oxidation can impair this source of NADPH. nih.govnih.gov High concentrations of Etomoxir have also been reported to have off-target effects, including the inhibition of complex I of the electron transport chain, which further compromises mitochondrial respiration and ATP production. wikipedia.orgnih.govresearchgate.net Studies have shown that Etomoxir can decrease mitochondrial membrane potential and oxygen respiration rates. frontiersin.org

Here is a summary of observed impacts on mitochondrial bioenergetics:

| Impact Area | Observed Effect of Etomoxir (active form/racemate) | References |

| Mitochondrial Fatty Acid Oxidation | Decreased | aacrjournals.orgrndsystems.complos.org |

| Cellular ATP Levels | Reduced | nih.govoncotarget.comnih.gov |

| NADPH Production | Impaired (indirectly) | nih.govnih.gov |

| Mitochondrial Membrane Potential | Decreased | frontiersin.org |

| Oxygen Respiration Rates | Decreased | frontiersin.org |

| Complex I Activity (off-target) | Inhibited (at high concentrations) | wikipedia.orgnih.govresearchgate.net |

Peroxisomal Metabolic Pathways and Localization

While the primary target of the active form of Etomoxir is mitochondrial CPT1, research indicates that Etomoxir can also influence peroxisomal metabolic pathways. Fatty acid oxidation occurs in both mitochondria and peroxisomes, although with different substrate specificities and outcomes. nih.govfrontiersin.org Peroxisomes are involved in the beta-oxidation of very long-chain fatty acids and branched-chain fatty acids, as well as alpha-oxidation. nih.govmdpi.com Studies using click chemistry-enabled reagents have shown that Etomoxir can bind to a large array of proteins throughout the cell, including many peroxisomal proteins. nih.govresearchgate.net Unexpectedly, Etomoxir has been shown to concentrate in peroxisomes rather than mitochondria in some contexts. nih.govresearchgate.netoup.com The loss of Pex5, a protein required for the import of peroxisomal matrix proteins, eliminated binding of Etomoxir to many of these peroxisomal proteins. nih.govresearchgate.net This suggests that Etomoxir interacts with components of the peroxisomal machinery. While peroxisomal beta-oxidation differs from mitochondrial beta-oxidation, the end products of peroxisomal fatty acid chain-shortening often need to be transferred to mitochondria for complete oxidation. frontiersin.org

Endoplasmic Reticulum Omega-Oxidation Pathway Engagement

Fatty acid oxidation also occurs in the endoplasmic reticulum (ER) through the omega-oxidation pathway. nih.govmdpi.com This pathway is primarily involved in the metabolism of large, water-insoluble fatty acids and can serve as a rescue pathway when mitochondrial and peroxisomal oxidation are impaired. nih.govresearchgate.net The omega-oxidation pathway is initiated by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net Research using Pex5 knockout hepatocytes, where peroxisomal function is compromised, revealed that Etomoxir binding proteins included cytochrome P450 family members involved in fatty acid omega-oxidation. nih.govresearchgate.net This suggests that in certain conditions, particularly when other fatty acid oxidation pathways are affected, Etomoxir may engage with the ER omega-oxidation machinery. While omega-oxidation normally accounts for a smaller percentage of total fatty acid oxidation, its role can become more significant under metabolic stress or in certain disease states. mdpi.comresearchgate.net

Molecular and Cellular Signaling Pathways Modulated by Etomoxir

Cell Proliferation and Viability Regulation

Inhibition of fatty acid oxidation (FAO) by Etomoxir (B15894) has been shown to suppress cell proliferation and reduce cell viability in various cell types, including bladder cancer cells and malignant glioma cells. In bladder cancer (BCa) cells, Etomoxir treatment inhibited cell viability in a dose-dependent manner. portlandpress.com Similarly, Etomoxir decreased the total cell count and the fraction of cells in the S+G2/M phases of the cell cycle in human glioma cells, indicating the importance of FAO for their proliferation. oup.com Studies in human myeloma cells also demonstrated that Etomoxir reduced cell viability and proliferation. nih.govnih.gov The inhibitory effect on proliferation in myeloma cells was reported to be between 40% and 70%. nih.govnih.gov The combination of Etomoxir with other metabolic inhibitors, such as orlistat (B1677487) (a fatty acid synthase inhibitor), resulted in an additive inhibitory effect on myeloma cell proliferation. nih.govnih.gov In myeloid-derived suppressor cells (MDSCs), Etomoxir sodium salt, a CPT1A-specific inhibitor, decreased fatty acid uptake and ATP production, contributing to a reduction in their immunosuppressive activity and potentially impacting their proliferation and accumulation. mdpi.com

Induction of Apoptosis and Cell Death Mechanisms

The ability of Etomoxir to induce apoptosis appears to be context-dependent and may involve cooperation with other agents. While some studies in bladder cancer cells did not observe significant apoptosis even at high concentrations of Etomoxir portlandpress.com, other research indicates that Etomoxir can trigger apoptosis or sensitize cells to apoptosis induction by conventional anti-tumor drugs at sub-lethal concentrations. nih.govsemanticscholar.org For instance, Etomoxir cooperated with glycolytic inhibitors like 2-deoxy-D-glucose and lonidamine (B1675067) to induce apoptosis in certain acute myeloid leukemia cell lines. nih.gov The mechanisms accounting for the pro-apoptotic action are not fully understood but may involve perturbations in Bcl-2 family proteins, ATP depletion, and oxidative stress. nih.gov In T cells, Etomoxir treatment led to a significant increase in apoptosis under low glucose conditions. researchgate.net Furthermore, Etomoxir sodium salt has been shown to promote imidazole (B134444) ketone erastin (B1684096) (IKE)-induced ferroptosis in MDSCs, a form of regulated cell death characterized by iron-dependent lipid peroxidation. mdpi.com

Modulation of Cell Cycle Progression (e.g., G0/G1 arrest)

A notable effect of Etomoxir is its ability to induce cell cycle arrest, frequently at the G0/G1 phase. In bladder cancer cells, flow cytometry analysis indicated that the cell cycle was arrested at the G0/G1 phase in a dose-dependent manner following Etomoxir treatment. portlandpress.comnih.gov This arrest was associated with the down-regulation of G0/G1-related proteins such as cyclin D1, CDK2, CDK4, and CDK6. portlandpress.com The cell cycle arrest in bladder cancer cells was reported to occur through a PPARγ-mediated pathway and could be reversed by a PPARγ antagonist. portlandpress.comnih.gov Similarly, Etomoxir inhibited proliferation via G0/G1 arrest in multiple myeloma cells. nih.govnih.govresearchgate.netoncotarget.com In ovarian cancer cells, inactivation of CPT1A by Etomoxir also led to significant increases in the G0/G1 population and concomitant decreases in the S and G2/M phases. oncotarget.com This G0/G1 arrest in myeloma cells was associated with reduced p21 protein levels and altered phosphorylation of the retinoblastoma protein (pRb). nih.govnih.gov

Activation of Kinase Cascades (e.g., LKB-1/AMPK, mTOR, AKT, ERK, pRb)

Etomoxir can influence the activity of various kinase cascades, often indirectly through its metabolic effects. Inhibition of FAO by Etomoxir can lead to decreased intracellular ATP levels and an increased AMP/ATP ratio, which can activate AMP-activated protein kinase (AMPK). nih.govpnas.org AMPK is a key energy sensor that regulates metabolic pathways and can influence cell growth and proliferation. biorxiv.orgmedicinacomplementar.com.brmdpi.com In some contexts, Etomoxir treatment has been associated with defensive Akt and ERK kinase activation, potentially as a compensatory mechanism to metabolic stress. nih.gov The LKB1-AMPK pathway is a known regulator of cellular energy levels and can inhibit de novo lipogenesis and influence pathways like mTOR signaling. medicinacomplementar.com.brmdpi.comcore.ac.uk While Etomoxir's primary direct target is CPT-1, its metabolic consequences can trigger or modulate these downstream kinase cascades, impacting processes like cell cycle progression (e.g., through effects on pRb phosphorylation) and survival signaling. nih.govnih.govmedicinacomplementar.com.br

Transcriptional Regulation of Metabolic Genes and Pathways

Etomoxir's impact extends to the transcriptional regulation of genes involved in metabolism, partly mediated by nuclear receptors like PPARs.

PPAR-Mediated Gene Expression

Etomoxir has been identified as a direct agonist of PPARα. wikipedia.org It can also influence PPARγ-mediated pathways. In bladder cancer cells, Etomoxir induced cell cycle arrest through a PPARγ-mediated pathway, with alterations in fatty acid metabolism-associated gene expression. portlandpress.comnih.gov Etomoxir treatment increased PPARγ DNA-binding activity in these cells. portlandpress.com In primary cultures of rat preadipocytes, Etomoxir treatment significantly induced the mRNA expression of acyl-CoA oxidase (ACO), a PPARα target gene involved in peroxisomal fatty acid beta-oxidation. nih.gov This suggests that Etomoxir can lead to a PPARα-mediated metabolic response that increases the expression of genes involved in alternate fatty acid oxidation pathways following CPT-I inhibition. nih.gov However, studies have also shown that Etomoxir can selectively suppress PPARγ2 mRNA and protein levels in brown adipocytes through mechanisms independent of β-oxidation inhibition. oup.com

Adaptive Gene Expression Responses to Metabolic Stress

Inhibition of mitochondrial FAO by Etomoxir can induce adaptive metabolic remodeling and alter gene expression profiles. In skeletal muscle, impaired mitochondrial FAO, comparable to the effect of Etomoxir, can lead to increased expression of peroxisomal FAO genes, suggesting an upregulation of peroxisomal activity as a compensatory mechanism. pnas.org This adaptive response can involve the activation of energy sensors like AMPK and changes in the mRNA expression of genes related to energy and lipid metabolism. pnas.org Transcriptome analyses in brown adipocytes treated with Etomoxir revealed significant differences in gene expression, with changes observed in pathways like the PPAR signaling pathway. oup.com These findings highlight that Etomoxir-induced metabolic perturbations trigger adaptive transcriptional responses aimed at maintaining cellular energy homeostasis and function.

Therapeutic Research and Preclinical/clinical Investigations of Etomoxir

Oncological Applications and Anti-Tumor Efficacy

Dysregulated lipid metabolism, including increased fatty acid oxidation (FAO), is increasingly recognized as a hallmark of cancer, supporting tumor progression, survival, and resistance to therapy researchgate.netmdpi.comnih.gov. Inhibition of FAO via compounds like Etomoxir (B15894) has been explored as a potential therapeutic strategy in oncology.

Inhibition of Tumor Growth and Progression Across Various Cancer Types

Preclinical studies have demonstrated the anti-tumor effects of Etomoxir across a range of cancer types. Etomoxir has been shown to inhibit tumor growth in animal models of breast cancer, prostate cancer, ovarian cancer, bladder cancer, and brain cancer wikipedia.org. Specifically, it has exhibited efficacy in decreasing the growth and proliferation of endocrine-resistant breast cancer cells by inhibiting FAO researchgate.net. In prostate cancer, Etomoxir suppressed cell growth by reducing both FAO and androgen receptor expression levels researchgate.net. Studies in human bladder cancer cells and in vivo experiments showed that Etomoxir suppressed cell growth and reduced motility portlandpress.com. In human glioblastoma SF188 cells, inhibition of fatty acid beta-oxidation by Etomoxir markedly reduced cellular ATP levels and viability researchgate.net. Etomoxir has also shown promising results in different types of tumors, including inhibiting cell proliferation in prostate cancer cell lines (LnCaP and VCaP) and inducing apoptosis in human leukemia cells frontiersin.org. It has demonstrated notable antitumour effects across various cancer models researchgate.net. Etomoxir treatment significantly inhibited tumor growth in BALB/c nude mice carrying human bladder cancer tumors targetmol.com. In murine tumor models, pharmacological inhibition of FAO with Etomoxir significantly delayed tumor growth in a T cell-dependent manner nih.gov. Etomoxir has also been reported to reduce liver and lung metastatic nodules of colorectal cancer cells by promoting anoikis imrpress.com.

Mechanisms of Anti-Cancer Action Beyond Direct Energy Deprivation

While the primary mechanism of Etomoxir involves inhibiting CPT1 and thus FAO, its anti-cancer effects extend beyond simple energy deprivation. Inhibition of FAO with Etomoxir can diminish NADPH levels and glutathione (B108866) content, leading to an elevation of intracellular reactive oxygen species (ROS) mdpi.com. This oxidative stress may contribute to bioenergetic failure and cell death researchgate.net. Etomoxir has also been shown to activate the pro-apoptotic LKB-1/AMPK pathway nih.gov. In prostate cancer cells, treatment with Etomoxir led to significant increases in ceramide species, suggesting that excess fatty acids unable to undergo oxidation were used to generate proapoptotic ceramides (B1148491) aacrjournals.org. In bladder cancer cells, Etomoxir induced cell cycle arrest at the G0/G1 phase through a PPARγ-mediated pathway portlandpress.com. Biochemical determinations in human acute myeloid leukemia cells indicated that Etomoxir dose-dependently inhibited mitochondrial respiration while slightly stimulating glycolysis, causing oxidative stress and LKB-1/AMPK pathway activation nih.gov.

Sensitization to Conventional and Novel Anti-Cancer Therapies

Etomoxir has demonstrated the capacity to sensitize cancer cells to various anti-cancer treatments. Co-treatment with Etomoxir has been explored as a strategy to increase the apoptotic efficacy of agents like arsenic trioxide (ATO) in human acute myeloid leukemia cells nih.govncats.io. Etomoxir efficaciously cooperated to cause apoptosis with ATO and, with lower efficacy, with other anti-tumor drugs like etoposide (B1684455) and cisplatin, in HL60 cells nih.govncats.io. This cooperation was also observed in NB4 human acute promyelocytic cells nih.govncats.io. Etomoxir also cooperated with glycolytic inhibitors (2-deoxy-D-glucose, lonidamine) to induce apoptosis in HL60 cells nih.gov. Inhibition of FAO by Etomoxir enhanced the anti-tumor effect of low-dose chemotherapy, particularly cisplatin, on colorectal cancer cells iiarjournals.org. Combining Etomoxir with radiation improved therapeutic efficacy in human lung epithelial carcinoma cells and prostate carcinoma cells iiarjournals.org. Pharmacological inhibition of FAO by Etomoxir constrains the enlargement of liver cancer stem cells and sensitizes them to tyrosine kinase inhibitor treatment like sorafenib (B1663141) mdpi.com. In chemotherapy-resistant human acute myeloid leukemia cells, Etomoxir sensitized cells to cytarabine-induced apoptosis frontiersin.org. Suppressing CPT1A with Etomoxir significantly enhanced the chemosensitivity of tamoxifen-resistant breast cancer cells nih.gov. Etomoxir treatment following radiation exposure has been shown to reduce the expression of certain factors researchgate.net.

Modulation of the Tumor Microenvironment and Immune Cell Infiltration

Etomoxir's effects extend to modulating the tumor microenvironment and influencing immune cell function. Pharmacologic inhibition of FAO blocked immune inhibitory pathways and functions in tumor-infiltrating myeloid-derived suppressor cells (T-MDSCs) and decreased their production of inhibitory cytokines nih.gov. This inhibition of FAO in T-MDSCs can enhance the anti-tumor effect of adoptive T-cell therapy nih.gov. Etomoxir treatment decreased the enzymatic activity of CPT1 in T-MDSCs in vivo, inhibited fatty acid uptake and ATP production, and decreased oxygen consumption and extracellular acidification rates nih.gov. Treatment with Etomoxir also diminished the accumulation of CD4+ FoxP3+ Tregs in the spleens of mice nih.gov. Pharmacological inhibition of CPT1A with Etomoxir improved the anti-tumor efficacy of T cell therapy in mouse models of prostate cancer and melanoma pnas.orgpnas.org. Etomoxir treatment enhanced the activation of adoptively transferred T cells and endogenous CD8+ T cells in tumor-bearing mice pnas.orgpnas.org. Inhibition of FAO by Etomoxir can also influence macrophage polarization nih.gov.

Cardiovascular Pathophysiology and Cardiac Function Modulation

In the healthy heart, fatty acid oxidation is the primary source of energy. However, in conditions like heart failure and ischemia, there is a shift in myocardial substrate utilization researchgate.netnih.govscispace.com. Modulating this metabolic flexibility has been investigated as a therapeutic approach, with CPT1 inhibitors like Etomoxir playing a central role.

Myocardial Substrate Utilization and Efficiency

Etomoxir, as a CPT1 inhibitor, blocks the entry of fatty acids into mitochondria, thereby shifting myocardial energy metabolism from fatty acid oxidation towards glucose utilization taylorandfrancis.comnih.govoup.com. This metabolic shift is considered an attractive therapeutic approach to improve cardiac function, particularly after myocardial ischemia researchgate.netahajournals.org. In isolated working hearts subjected to ischemia and reperfusion, a high dose of Etomoxir prevented the palmitate-induced depression of function ahajournals.org. At this dose, oxygen consumption per unit work was decreased during reperfusion recovery, and ATP and creatine-phosphate levels were significantly higher after reperfusion ahajournals.org. In aerobic hearts not subjected to ischemia, Etomoxir increased glucose oxidation ahajournals.org.

In a pilot study involving patients with chronic heart failure, Etomoxir treatment was associated with improved clinical status, central hemodynamics at rest and during exercise, and left ventricular ejection fraction researchgate.netnih.gov. Maximum cardiac output during exercise increased, mainly due to an increased stroke volume nih.gov. The left ventricular ejection fraction increased significantly nih.gov. Etomoxir has been shown to increase glucose oxidation in the heart, which has beneficial effects in patients with heart failure taylorandfrancis.com. In diabetic rats, Etomoxir treatment partially reversed depressed cardiac function, reduced high serum triglyceride and free fatty acid levels, and increased Na+-K+-ATPase activity nih.gov. Chronic Etomoxir treatment rescued the down-regulated SERCA2 in hypertrophied, pressure-overloaded hearts back to near normal levels, which was associated with improved pump function oup.com. In vitro studies of Etomoxir have demonstrated improved cardiomyocyte calcium handling via upregulation of SERCA expression taylorandfrancis.com.

Here is a summary of some research findings on Etomoxir's effects:

| Study Type | Model/Condition | Key Finding | Source |

| Preclinical (In vivo) | Murine tumor models | Delayed tumor growth, enhanced anti-tumor effect of adoptive T-cell therapy | nih.gov |

| Preclinical (In vivo) | Diabetic rats | Partially reversed depressed cardiac function, reduced serum lipids, increased Na+-K+-ATPase activity | nih.gov |

| Preclinical (In vitro) | Human glioblastoma cells | Reduced ATP levels and viability, impaired NADPH production, increased ROS | researchgate.net |

| Preclinical (In vitro) | Human acute myeloid leukemia cells | Cooperated with arsenic trioxide and glycolytic inhibitors to induce apoptosis | nih.gov |

| Preclinical (In vivo) | Bladder cancer mouse model | Significantly inhibited tumor growth | targetmol.com |

| Preclinical (In vitro) | Prostate cancer cell lines | Decreased viability, decreased androgen receptor expression, decreased mTOR signaling, increased apoptosis | aacrjournals.org |

| Preclinical (Isolated Hearts) | Ischemia/Reperfusion model | Prevented functional depression, increased ATP and creatine-phosphate, decreased oxygen consumption/work | ahajournals.org |

| Clinical (Pilot Study) | Chronic heart failure patients | Improved clinical status, hemodynamics, and left ventricular ejection fraction | researchgate.netnih.gov |

| Preclinical (In vivo) | Pressure-overloaded rat hearts | Increased SERCA2 expression, improved pump function | oup.com |

Effects on Cardiac Remodeling and Hypertrophy (including historical adverse findings)

Studies have investigated the impact of etomoxir on cardiac remodeling and hypertrophy. Long-term administration of etomoxir has been shown to influence myosin isoenzyme distribution and the expression of sarcoplasmic reticulum Ca²⁺-ATPase in hypertrophied rat myocardium. ahajournals.orgahajournals.org In rats with pressure overload-induced cardiac hypertrophy, etomoxir treatment for 12 weeks improved the functional capacity of the left ventricle, attributed to enhanced myocardial performance. ahajournals.orgahajournals.org This treatment increased maximal developed pressure, left ventricular pressure-volume area, and ±dP/dtmax. ahajournals.orgahajournals.org Derived indexes of myocardial performance, such as normalized stress-length area and maximal rate of wall stress rise and decline, also showed enhanced values, indicating that myocardial changes were responsible for the improved performance. ahajournals.orgahajournals.org Etomoxir selectively increased the proportion of myosin V1 in pressure-overloaded left ventricles. ahajournals.orgahajournals.org

Historically, etomoxir has been noted to induce cardiac hypertrophy in rats during toxicological trials, which contributed to the cessation of its development for type 2 diabetes in the 1990s. wikipedia.orgoup.com This etomoxir-induced hypertrophic growth in non-overloaded ventricles was associated with concentric hypertrophy. nih.gov However, the mechanisms underlying this effect are not fully understood but appear related to CPT-1 inhibition. nih.gov Preserving FAO has been suggested to prevent the pathological shift of metabolic flux into anabolic pathways, maintaining catabolic metabolism for energy production, thus potentially preventing cardiac hypertrophy and improving myocardial energetics. researchgate.net

Protection Against Ischemia/Reperfusion Injury

Etomoxir has demonstrated protective effects in models of ischemia/reperfusion (I/R) injury in both cardiac and renal tissues. In isolated working rat hearts subjected to global ischemia and reperfusion, a high concentration of etomoxir (10⁻⁶ M) prevented the depression of function induced by palmitate perfusion. ahajournals.orgahajournals.org This protective effect was not associated with a decrease in myocardial long chain acylcarnitine or long chain acyl-CoA levels, but rather with decreased oxygen consumption per unit work during reperfusion and significantly higher ATP and creatine-phosphate levels after reperfusion. ahajournals.orgahajournals.org In aerobic hearts not subjected to ischemia, the same high dose of etomoxir increased glucose oxidation. ahajournals.orgahajournals.org These data suggest that etomoxir (at 10⁻⁶ M) increases functional recovery of fatty acid perfused ischemic hearts, potentially due to increased glucose use by the reperfused heart. ahajournals.orgahajournals.org

In renal I/R injury models in rats, etomoxir administration prior to injury led to lower blood urea (B33335) nitrogen and serum creatinines compared to vehicle-treated rats. physiology.org Histological analysis confirmed a significant amelioration of acute tubular necrosis. physiology.org Etomoxir treatment prevented the reduction of mRNA and protein levels and the inhibition of enzymatic activities of PPARα target genes, such as acyl CoA oxidase (AOX) and cytochrome P4A1, which are typically reduced during I/R injury. physiology.org These findings suggest that the upregulation of PPARα-modulated FAO genes plays an important role in the observed cytoprotection during renal I/R injury. physiology.org

Metabolic Disorders Beyond Cancer and Cardiovascular Disease

Etomoxir's influence on metabolic processes extends to dyslipidemia and type 2 diabetes mellitus, as well as adipocyte function.

Management of Dyslipidemia and Hypertriglyceridemia

One of the promising effects observed with etomoxir in early research was the lowering of triglyceride levels in blood. wikipedia.org It was considered for development as a drug for hyperlipidemia. wikipedia.org While current management strategies for hypertriglyceridemia primarily involve lifestyle modifications and other pharmacological agents like statins, fibrates, and omega-3 fatty acids, etomoxir's historical exploration highlights the interest in targeting fatty acid metabolism for lipid management. nih.govmedscape.commdpi.comcardioaragon.com

Role in Type 2 Diabetes Mellitus Management

Etomoxir was investigated for the treatment of type 2 diabetes mellitus due to its effects on glucose and ketone body levels. wikipedia.orgportlandpress.com The primary in vivo effects observed included a decrease in ketone bodies followed by a decrease in blood glucose levels. wikipedia.org These effects are explained by the inhibition of long-chain fatty acid oxidation, leading to depressed ketogenesis and gluconeogenesis in the liver, and activation of glucose oxidation in muscle. wikipedia.org A placebo-controlled, double-blind randomized study in eight type 2 diabetic patients showed that oral administration of etomoxir caused a significant rise (33.1%) in insulin-mediated glucose uptake, indicating improved insulin (B600854) sensitivity. nih.gov The mean metabolic clearance rate of glucose increased significantly in these patients. nih.gov Despite showing mild anti-diabetic effects and a good safety profile with the exception of transient increases in liver transaminases, development for type 2 diabetes was ceased in 1992 due to insufficient anti-diabetic efficacy and the finding of heart hypertrophy in rats during toxicological trials. wikipedia.orgoup.com

Influence on Adipocyte Differentiation and Energy Expenditure

Research indicates that etomoxir can influence adipocyte differentiation and energy expenditure. Studies have shown that etomoxir inhibits the differentiation of brown adipocytes, potentially through mechanisms independent of β-oxidation inhibition. oup.com In the presence of etomoxir during brown adipocyte differentiation, reduced expression of the thermogenic gene UCP1 and decreased lipid droplet formation were observed. oup.com A transient reduction in the expression of PPARγ2, a critical factor in adipocyte differentiation, was also noted. oup.com

Etomoxir has also been used in studies investigating whole-animal energy utilization. In diet-induced obese mice, etomoxir, as an inhibitor of CPT-1, reversed the increased energy expenditure caused by another compound (C75) by inhibiting fatty acid oxidation. pnas.org This further substantiated a link between fatty acid oxidation and energy expenditure. pnas.org Inhibition of FAO by etomoxir has also been shown to impact cellular energy status, increasing ADP/ATP and AMP/ATP ratios and decreasing ATP in certain cell types. aacrjournals.org

Neurodegenerative and Autoimmune Disorders

Emerging research suggests a potential role for targeting fatty acid metabolism with compounds like etomoxir in neurodegenerative and autoimmune disorders.

In models of experimental autoimmune encephalitis (EAE), an animal model of multiple sclerosis, etomoxir treatment has shown therapeutic effects. researchgate.netmdpi.complos.org Researchers observed decreased expression of CPT1A in brain sections of etomoxir-treated rats. researchgate.net Etomoxir enhanced IL-4 production and alleviated IL-17a production in activated T cells, suggesting CPT1 as a potential therapeutic target for autoimmune diseases. researchgate.net In rodent EAE models, etomoxir treatment led to significantly lower clinical scores and delayed disease onset compared to placebo. plos.org Etomoxir also reduced pro-inflammatory cytokine production and increased apoptosis of MOG-specific T cells in vitro. researchgate.net

Potential in Parkinson's Disease and Amyotrophic Lateral Sclerosis

Research suggests that modulating energy metabolism, particularly through the inhibition of carnitine palmitoyl-transferase 1 (CPT1), may hold therapeutic potential for neurodegenerative diseases such as Parkinson's Disease (PD) and Amyotrophic Lateral Sclerosis (ALS). researchgate.netparkinsonsnewstoday.comresearchgate.net Studies using chronic rotenone (B1679576) mouse models of PD have investigated the effects of CPT1 suppression, including through the administration of Etomoxir. parkinsonsnewstoday.com In these models, Etomoxir treatment was found to reduce Parkinson-like features. parkinsonsnewstoday.com The benefits observed were associated with a normalization of glucose metabolism and a reduction in biomarkers related to PD, oxidative stress, mitochondrial dysfunction, and neuroinflammation in the brain. parkinsonsnewstoday.com Furthermore, CPT1 suppression improved the gut microbiome composition in these mouse models, shifting it towards a more neuroprotective profile. parkinsonsnewstoday.com These findings suggest that CPT1 suppression may be capable of restoring neurological function and alleviating PD markers in the brain, although further detailed studies are needed to understand the involved mechanisms both within and outside the brain. parkinsonsnewstoday.com

For ALS, dysregulated metabolism and altered energy homeostasis have been increasingly recognized as features of the disease, potentially contributing early in the pathogenesis. researchgate.netnih.govbiorxiv.org Pre-clinical studies and clinical trials have indicated that targeting energy metabolism could be a promising therapeutic approach in ALS. researchgate.netbiorxiv.org Studies using the SOD1G93A mouse model of ALS have shown that downregulating lipid metabolism through CPT1 can potentially reverse or slow down disease progression. researchgate.net While increased fatty acid oxidation was associated with slower disease progression in one study involving ALS patients, there was significant heterogeneity in metabolic profiles, highlighting the need for personalized approaches. nih.gov

Implications for Multiple Sclerosis and Autoimmune Encephalitis

Etomoxir has been investigated for its potential therapeutic effects in Multiple Sclerosis (MS) and Experimental Autoimmune Encephalomyelitis (EAE), an animal model of MS. researchgate.netconfex.complos.orgnih.gov MS is characterized by demyelination and inflammation, and dysregulated lipid metabolism is hypothesized to play a key role. confex.complos.orgnih.gov CPT1, being a rate-limiting enzyme for fatty acid beta-oxidation, has been identified as a potential therapeutic target in these conditions. plos.orgnih.gov

Studies in rodent models of EAE have explored the therapeutic effect of pharmacological CPT1 inhibition with Etomoxir. researchgate.netplos.orgnih.gov In rats with EAE, Etomoxir treatment resulted in significantly lower disease scores compared to placebo. researchgate.netplos.org When compared to interferon-β, a standard treatment for MS, Etomoxir treatment initiated at earlier time points significantly improved clinical scores. plos.orgnih.govresearchgate.net Immunohistochemistry assessments of brain sections from Etomoxir-treated rats with EAE showed increased myelination intensity and decreased expression of CPT1A. plos.orgnih.gov Additionally, Etomoxir mediated an increase in interleukin-4 production and a decrease in interleukin-17α production in activated T cells, suggesting an impact on the inflammatory response. plos.orgnih.gov Research indicates that blocking lipid catabolism through CPT1 inhibition could offer new avenues for MS treatment and represents a potential shift in understanding the disease's pathophysiology. confex.complos.org

Glioblastoma and Neuro-oncology Therapeutic Strategies

Glioblastoma (GBM) is a highly aggressive primary brain tumor with limited treatment options. mdpi.comnih.govglioblastomamultiforme.it Metabolic reprogramming is a hallmark of cancer, and targeting tumor metabolism is being explored as a therapeutic strategy for GBM. mdpi.comoncotarget.com Fatty acid oxidation (FAO) has been recognized for its importance in the bioenergetics of GBM, and Etomoxir, as a CPT1 inhibitor, has shown cytotoxic effects in GBM by interrupting the FAO pathway. nih.govnih.gov

Preclinical studies have investigated the effects of Etomoxir alone and in combination with standard chemotherapy like temozolomide (B1682018) (TMZ) on human GBM tumorspheres. nih.govnih.govoup.comresearchgate.net These studies have shown that GBM tissues often exhibit overexpression of FAO-related genes, particularly CPT1A. nih.govresearchgate.net The combined treatment of Etomoxir and TMZ has demonstrated superior suppression effects on the viability, stemness, and invasiveness of GBM tumorspheres compared to individual treatments. nih.govnih.govoup.comresearchgate.net This combination treatment also led to a decrease in ATP levels and increased apoptosis in GBM cells. nih.govresearchgate.net In vivo studies using mouse models have shown prolonged survival outcomes with the combination treatment. nih.govresearchgate.net These findings suggest that targeting FAO with Etomoxir, particularly in combination with existing therapies, could be a potential novel treatment option for GBM. nih.govnih.govresearchgate.net Numiera Therapeutics has reportedly secured orphan drug designation for Etomoxir for treating malignant glioma and is planning clinical trials in neuro oncology. wikipedia.org

Other Emerging Therapeutic Areas and Biological Effects

Anti-inflammatory Actions

Beyond neuroinflammatory conditions, Etomoxir has also been investigated for its broader anti-inflammatory actions. frontiersin.orgresearchgate.net Research indicates that blocking CPT1 using Etomoxir may be able to downregulate inflammation through the modulation of T and B cells. researchgate.net Studies have shown that Etomoxir can reduce pro-inflammatory cytokine production. researchgate.net For instance, in T cells cultured under low glucose conditions, Etomoxir led to a significant reduction in the production of interferon-γ. researchgate.net While some studies initially suggested that long-chain fatty acid oxidation was crucial for the polarization of anti-inflammatory macrophages, more recent research indicates that the effects of high concentrations of Etomoxir on macrophage polarization might be due to off-target effects, such as the depletion of intracellular free Coenzyme A, rather than solely inhibiting CPT1a-mediated FAO. nih.govresearchgate.net Nevertheless, the impact of Etomoxir on inflammatory processes remains an area of investigation. frontiersin.orgresearchgate.netnih.govresearchgate.net

Auditory Protection Mechanisms

Recent research has explored the potential of Etomoxir in providing auditory protection, specifically against noise-induced hearing loss (NIHL). nih.govresearchgate.netresearchgate.net NIHL is a common cause of hearing loss, and the underlying molecular mechanisms are not fully understood. nih.govresearchgate.net Studies using lipidomics profiling have indicated that noise exposure induces metabolic changes in the inner ear consistent with increased beta-oxidation of fatty acids. nih.govresearchgate.net

Treatment with Etomoxir, as an inhibitor of CPT1A which is the rate-limiting enzyme of long-chain beta-oxidation, has been used to validate these findings. nih.govresearchgate.net Research has shown that blocking beta-oxidation with Etomoxir does not affect hearing in a normal acoustic environment but can reduce the extent of hearing loss induced by intense noise exposure in animal models. nih.govresearchgate.net The protective effect of Etomoxir treatment on the cochlea appears to be most significant for inner hair cells and their function, suggesting that these cells may be particularly sensitive to the noise-induced effects related to beta-oxidation. researchgate.net These findings provide insights into cochlear energy metabolism and suggest that modulating this pathway could be a target for reducing NIHL. nih.govresearchgate.net

Data Tables

Methodological Approaches, Challenges, and Future Directions in Etomoxir Research

In Vitro Cellular and Subcellular Models for Mechanistic Elucidation

In vitro models provide controlled environments to dissect the direct effects of Etomoxir (B15894) at the cellular and subcellular levels, offering insights into its molecular mechanisms of action.

Cell Line and Primary Cell Culture Systems (e.g., hepatocytes, macrophages, cancer cell lines)

Cell line and primary cell culture systems are widely used to investigate the effects of Etomoxir on cellular metabolism, proliferation, differentiation, and function in various cell types.

Hepatocytes: Primary rat hepatocytes treated with Etomoxir showed strong inhibition of FAO activities. nih.gov Studies using human hepatocellular carcinoma (HepG2) cells have demonstrated Etomoxir-induced oxidative stress, identified by differential gene expression and confirmed by biochemical assays. oup.com Alterations in the expression of genes related to cell cycle arrest and apoptosis were also observed in HepG2 cells treated with Etomoxir. oup.com

Macrophages: Etomoxir has been shown to inhibit macrophage polarization by disrupting CoA homeostasis. nih.gov

Cancer Cell Lines: Etomoxir has been investigated in various cancer cell lines to assess its impact on cancer cell growth and metabolism.

Bladder Cancer: Etomoxir reduced FAO and motility of bladder cancer cells and inhibited cell proliferation in vitro. portlandpress.com It also induced cell cycle arrest at the G0/G1 phase through a PPARγ-mediated pathway. portlandpress.com

Colorectal Cancer: In the HCT116 colon carcinoma cell line, Etomoxir reduced cellular ATP levels. iiarjournals.org Inhibition of FAO by Etomoxir enhanced the antitumour effect of low-dose chemotherapy, particularly cisplatin, on HCT116 cells. iiarjournals.org An in vitro study on MCA-38 cells treated with Etomoxir did not show a delay in cell proliferation or a change in the number of cancer stem cells. iiarjournals.org

Ovarian Cancer: HGSOC cells in suspension culture are dependent on CPT1A for mitochondrial activity, and CPT1A knockdown promoted anoikis and reduced viability of cells cultured in suspension. aacrjournals.org

Lung Cancer: Combining Etomoxir with radiation improved its therapeutic efficacy in H460 human lung epithelial carcinoma cells. iiarjournals.org

Prostate Cancer: Combining Etomoxir with radiation improved its therapeutic efficacy in LNCaP prostate carcinoma cells. iiarjournals.org

Myeloma Cells: Etomoxir inhibited β-oxidation in myeloma cells, leading to reduced cell viability and cell cycle arrest in G0/G1. researchgate.net Etomoxir reduced myeloma cell proliferation by 40-70%. researchgate.net

Glioblastoma Cells: Etomoxir has been shown to decrease oxygen consumption rates (OCRs) and impair ATP and NADPH production in the pediatric glioblastoma cell line SF188. selleckchem.com

Breast Cancer Cells: Low micromolar concentrations of Etomoxir were sufficient to achieve maximal inhibition of FAO in MCF-7 and T47D cells. nih.govresearchgate.net

Endothelial Cells: Acute CPT1A inhibition by Etomoxir reduced cellular ATP levels and oxygen consumption in endothelial cells. core.ac.uk

T Cells: Studies using T cell cultures have shown that high doses of Etomoxir (>100 μM) reduced Foxp3 expression in iTreg cultures and strongly reduced IL-17 production in TH17 cells, in both wild-type and Cpt1a-deficient cells. nih.gov This suggests that the effects of Etomoxir on T cell differentiation and function might be independent of Cpt1a expression at higher concentrations. nih.gov Inhibition of mitochondrial respiration by oligomycin (B223565) also reduced proliferation and expression of IL-17 and Foxp3 in TH17 and iTreg cultures, respectively. nih.gov

In Vivo Preclinical Animal Models for Disease Pathophysiology

In vivo animal models are essential for evaluating the effects of Etomoxir in the context of a whole organism, providing insights into its potential efficacy and impact on disease progression.

Xenograft and Syngeneic Tumor Models

Xenograft and syngeneic tumor models are used to study the effects of Etomoxir on tumor growth, progression, and the tumor microenvironment. Xenograft models involve implanting human cancer cells or tissue into immunodeficient mice, while syngeneic models use murine tumor cells implanted into immunocompetent mice of the same genetic background. pharmalegacy.comkyinno.comcrownbio.com

Bladder Cancer: Etomoxir significantly suppressed tumor growth in a mouse model established by transplanting T24 cells subcutaneously. portlandpress.com The tumor weight was lower in the Etomoxir treatment group compared to the vehicle group. portlandpress.com

Colorectal Cancer: Preclinical in vivo models of colorectal cancer have found Etomoxir to have antineoplastic properties by reducing tumor progression and inhibiting metastasis. aacrjournals.org Etomoxir blocked the immune inhibitory pathways and immunosuppressive function of myeloid-derived suppressor cells in MCA-38 tumor-bearing mice. iiarjournals.org

Ovarian Cancer: An in vivo model examining Etomoxir in an ovarian cancer model had not been reported as of a 2018 publication, but preclinical in vivo models of prostate and colorectal cancers suggest antineoplastic properties. aacrjournals.org

Malignant Glioma: Inhibition of fatty acid oxidation by Etomoxir prolonged survival time and slowed tumor growth in a syngeneic mouse model of malignant glioma. selleckchem.comoup.com

Breast Cancer: Etomoxir treatment resulted in a significant attenuation of tumor growth in breast cancer xenograft models. escholarship.org

Models of Cardiac Dysfunction and Metabolic Imbalance

Animal models of cardiac dysfunction and metabolic imbalance are used to investigate the effects of Etomoxir on heart function and metabolic parameters.

Chronic Heart Failure: Etomoxir has shown beneficial effects in isolated perfused rat hearts and in vivo in animals. wikipedia.org Chronic treatment of rats with Etomoxir increased SR Ca2+-ATPase activity, Ca2+ uptake rate, the number of active Ca2+ pumps E~P, the SERCA2 protein, and the SERCA2 mRNA abundance of the heart. selleckchem.com At a low dosage, Etomoxir had a selective influence on the rate of contraction and relaxation of overloaded hearts. selleckchem.com

Metabolic Imbalance (e.g., Diabetes, Obesity): Etomoxir has been developed for treating non-insulin-dependent diabetes mellitus. selleckchem.com In two distinct experiments using diabetic rats, Etomoxir markedly enhanced cardiac function. mdpi.com Etomoxir, an inhibitor of CPT-1, reversed increased energy expenditure in diet-induced obesity mice by inhibiting fatty acid oxidation. pnas.org

Models of Neurological and Autoimmune Disease

Preclinical animal models are used to explore the potential of Etomoxir in treating neurological and autoimmune conditions.

Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE): Etomoxir has shown reduced disease progression in animal models of multiple sclerosis. wikipedia.org In rodent models of EAE, pharmacological inhibition of CPT1 with Etomoxir inhibited and reversed experimental autoimmune encephalitis. plos.org Mice receiving Etomoxir showed a decreased mean clinical score compared to placebo-treated mice. nih.gov Rats receiving Etomoxir exhibited significantly lower disease scores and higher body weight compared to the placebo group. plos.orgresearchgate.net Etomoxir treatment initiated at day 1 and day 5 significantly improved clinical scores compared to the interferon-β and placebo groups in rats. plos.orgresearchgate.net Immunohistochemistry of brain sections from rats with EAE showed higher myelination intensity and decreased expression of CPT1A in Etomoxir-treated rats. plos.org Etomoxir also mediated increased interleukin-4 production and decreased interleukin-17α production in activated T cells. plos.orgresearchgate.net Etomoxir-treated mice displayed reduced immune cell infiltration in the CNS with fewer macrophages, activated microglia, or T cells present, and reduced inflammation and demyelination. selleckchem.com

Parkinson's Disease (PD): Resistance to the onset of Parkinson's disease has been among the reported effects of Etomoxir. wikipedia.org Etomoxir could reverse disease progression in rotenone (B1679576) models mimicking PD. nih.gov

Amyotrophic Lateral Sclerosis (ALS): Etomoxir could reverse or slow down disease progression in SOD1G93A models mimicking ALS. nih.gov Downregulation of CPT1 by Etomoxir ameliorated clinical symptoms and delayed disease progression in the SOD1 G93A mouse model. researchgate.net

Data Table Examples (Illustrative - based on search results, actual data points would require access to full papers):

Table 1: Effects of Etomoxir on Tumor Growth in Preclinical Models

| Cancer Type | Model Type | Key Finding | Source |

| Bladder Cancer | Syngeneic Mouse | Significantly suppressed tumor growth. | portlandpress.com |

| Colorectal Cancer | In Vivo Preclinical | Reduced tumor progression and metastasis. | aacrjournals.org |

| Malignant Glioma | Syngeneic Mouse | Prolonged survival, slowed tumor growth. | selleckchem.comoup.com |

| Breast Cancer | Xenograft Mouse | Significant attenuation of tumor growth. | escholarship.org |

Table 2: Effects of Etomoxir on Disease Markers in EAE Rat Model

| Treatment Group | Clinical Score (Day 11) | Body Weight (Day 11) | Myelination Intensity | CPT1A Expression in Brain |

| Etomoxir | Significantly Lower | Significantly Higher | Higher | Decreased |

| Placebo | Higher | Lower | Lower | Higher |

Challenges and Future Directions:

While Etomoxir has shown promise in various preclinical models, challenges remain. Off-target effects of Etomoxir have been reported, particularly at higher concentrations, affecting mitochondrial respiration independently of CPT1a. nih.govoroboros.atnih.gov For instance, high concentrations have been shown to inhibit Complex I activity. oroboros.at This highlights the need for careful dose selection and the development of more specific CPT1 inhibitors. Future directions include further characterization of CPT1A-mediated FAO in specific cell types and disease contexts using genetic models to complement pharmacological studies. researchgate.net Understanding the complex interactions of Etomoxir with various metabolic pathways and its potential off-target effects is crucial for its future therapeutic development.

Advanced Analytical Platforms for Metabolic and Proteomic Profiling

Advanced analytical platforms are indispensable for gaining comprehensive insights into how S-(-)-Etomoxir or related compounds influence cellular metabolism and protein interactions. These techniques provide detailed snapshots of cellular states, allowing researchers to identify affected pathways and potential molecular targets.

High-Resolution Respirometry for Oxygen Consumption Rate Analysis

High-resolution respirometry (HRR) is a powerful technique used to assess mitochondrial function by measuring the oxygen consumption rate (OCR) in various cellular and tissue preparations, including isolated mitochondria, permeabilized cells or tissues, and intact cells. nih.govbiorxiv.org In the context of Etomoxir research, HRR is employed to evaluate the impact of the compound on cellular respiration, particularly on fatty acid oxidation (FAO), which is a primary function of CPT1. biorxiv.orgnih.gov

Studies utilizing HRR have investigated the effects of Etomoxir on OCR, often in the presence of specific substrates like palmitoylcarnitine (B157527) or palmitoyl-CoA to probe CPT1 activity. nih.gov For instance, HRR protocols involve the sequential addition of substrates and inhibitors to determine different respiratory states, such as basal respiration, ADP-stimulated state 3 respiration, and uncoupled respiration (ET capacity). nih.govbiorxiv.orgnih.gov Data from HRR experiments can reveal the extent to which Etomoxir alters mitochondrial respiration and energy production. However, research has also shown that high concentrations of Etomoxir can inhibit complex I of the electron transport chain, an off-target effect that can complicate the interpretation of HRR data solely attributed to CPT1 inhibition. researchgate.netresearchgate.netplos.orgsemanticscholar.org This highlights the importance of careful dose-response studies and the use of genetic controls alongside pharmacological inhibition when using HRR in Etomoxir research.

Quantitative Proteomics for Target Identification and Binding Profiling (e.g., Click Chemistry-enabled reagents)

Quantitative proteomics allows for the identification and quantification of proteins within a biological sample, providing insights into protein expression levels and post-translational modifications. momentum.bio In Etomoxir research, proteomic approaches are crucial for identifying both intended and off-target binding partners of the compound. Given the potential for Etomoxir to interact with multiple proteins beyond CPT1, quantitative proteomics helps to map the broader landscape of its cellular interactions. researchgate.netnih.gov